molecular formula C7H13IO2Zn B14323966 Zinc, (5-ethoxy-5-oxopentyl)iodo- CAS No. 109976-46-7

Zinc, (5-ethoxy-5-oxopentyl)iodo-

Cat. No.: B14323966
CAS No.: 109976-46-7
M. Wt: 321.5 g/mol
InChI Key: OJNMDRVGMCJGAF-UHFFFAOYSA-M
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Description

This compound is primarily utilized in cross-coupling reactions under palladium catalysis, as demonstrated in its application for coupling with N-heteroaryl sulfides (e.g., 2-(dodecylthio)quinoline) to form complex heterocyclic structures . The reagent is typically prepared as a 0.95 M solution in tetrahydrofuran (THF) and reacts under mild conditions (50°C, 90 minutes) with high efficiency, achieving isolated yields upwards of 90% in optimized protocols . Its structure combines the nucleophilic character of organozinc reagents with the steric and electronic effects of the ester moiety, enabling selective reactivity in organic synthesis.

Properties

CAS No.

109976-46-7

Molecular Formula

C7H13IO2Zn

Molecular Weight

321.5 g/mol

IUPAC Name

ethyl pentanoate;iodozinc(1+)

InChI

InChI=1S/C7H13O2.HI.Zn/c1-3-5-6-7(8)9-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1

InChI Key

OJNMDRVGMCJGAF-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CCC[CH2-].[Zn+]I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Zinc, (5-ethoxy-5-oxopentyl)iodo- typically involves the reaction of zinc metal with an appropriate organic halide under controlled conditions. One common method is the oxidative addition of zinc metal to an alkyl halide, followed by Schlenk equilibration. The general reaction can be represented as:

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Comparison with Similar Compounds

Comparison with Similar Compounds

Organozinc reagents are critical in modern synthetic chemistry due to their moderate reactivity and compatibility with diverse substrates. Below, Zinc, (5-ethoxy-5-oxopentyl)iodo- is compared to three classes of analogous reagents: simple alkylzinc halides, Reformatsky reagents, and functionalized organozinc compounds.

Reactivity and Selectivity

  • Simple Alkylzinc Halides (e.g., Ethylzinc Iodide) :
    These reagents exhibit higher nucleophilicity but lack directional functional groups, limiting their utility in stereoselective reactions. In contrast, the ester group in (5-ethoxy-5-oxopentyl)zinc iodide enhances coordination to transition-metal catalysts (e.g., Pd(dppf)Cl₂), improving regioselectivity in cross-couplings .

  • Reformatsky Reagents (e.g., Ethyl Bromoacetate-Zinc Complexes) :
    Reformatsky reagents are specialized for forming β-hydroxy esters via aldol-like reactions. While both contain ester functionalities, (5-ethoxy-5-oxopentyl)zinc iodide operates through transmetallation pathways rather than nucleophilic addition, making it more suited for C–C bond formations in aromatic systems .

  • Functionalized Organozinc Reagents (e.g., Allylzinc Bromide): Allylzinc reagents excel in conjugate additions but require stringent anhydrous conditions. The ethoxy ester group in (5-ethoxy-5-oxopentyl)zinc iodide imparts partial stability against moisture, though it remains less air-stable than arylzinc counterparts.

Stability and Handling

  • The ester moiety in (5-ethoxy-5-oxopentyl)zinc iodide introduces polarity, enhancing solubility in THF and toluene compared to purely aliphatic zinc reagents. However, its sensitivity to protic solvents exceeds that of arylzinc halides, necessitating inert atmospheres during reactions .

Data Table: Comparative Analysis of Organozinc Reagents

Compound Structure Reactivity Class Stability Key Applications
Zinc, (5-ethoxy-5-oxopentyl)iodo- I−Zn−(CH₂)₄CO₂Et Functionalized alkyl Moderate (air/moisture-sensitive) Cross-coupling, heterocycle synthesis
Ethylzinc Iodide I−Zn−CH₂CH₃ Simple alkyl Low Alkylation of electrophiles
Reformatsky Reagent Br−Zn−CH₂CO₂Et α-Halo ester Low (moisture-sensitive) β-Hydroxy ester synthesis
Allylzinc Bromide Br−Zn−CH₂CHCH₂ Allylic Moderate Conjugate additions, cyclopropanation

Research Findings and Case Studies

  • Case Study: In the synthesis of quinoline derivatives, (5-ethoxy-5-oxopentyl)zinc iodide demonstrated superior coupling efficiency compared to ethylzinc iodide, which produced <50% yield under identical conditions due to poor catalyst coordination .
  • Limitations : The reagent’s iodine counterion may limit compatibility with iodide-sensitive catalysts, necessitating ligand optimization.

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